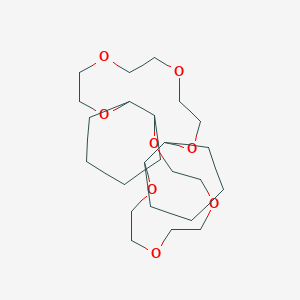

Dicyclohexano-24-crown-8

Description

Historical Trajectories and Foundational Discoveries in Crown Ether Chemistry

The journey into the world of macrocyclic polyethers, now famously known as crown ethers, began with a serendipitous discovery by Charles J. Pedersen at DuPont in 1967. mdpi.com While attempting to synthesize a complexing agent for divalent cations, Pedersen isolated a by-product that exhibited an unexpected affinity for potassium cations. mdpi.com This accidental finding of dibenzo-18-crown-6 (B77160) marked a pivotal moment in chemistry, opening the doors to the rich field of supramolecular and host-guest chemistry. muk.ac.irsid.ir

Pedersen's initial work was followed by systematic studies into the synthesis of over fifty cyclic polyethers with ring sizes varying from 9 to 60 atoms, containing between 3 and 20 oxygen atoms. muk.ac.ir He observed that these molecules, with their hydrophobic exteriors and hydrophilic cavities lined with oxygen atoms, could selectively bind with metal ions, a phenomenon he aptly described as the "lock and key" principle. nih.gov The name "crown ether" was coined by Pedersen, inspired by the crown-like appearance of the molecule when it envelops a cation. mdpi.com This groundbreaking work, which laid the foundation for understanding molecular recognition, earned Pedersen a share of the 1987 Nobel Prize in Chemistry. mdpi.com

The discovery of crown ethers and their selective cation-binding properties had a profound impact on various scientific disciplines, including organic synthesis, phase transfer catalysis, and the study of biological ion transport. mdpi.com

Dicyclohexano-24-crown-8 as a Paradigm in Host-Guest Complexation and Macrocyclic Ligand Design

This compound (DCH24C8), a saturated derivative of dibenzo-24-crown-8 (B80794), has emerged as a significant molecule in the study of host-guest chemistry. Its larger cavity size, compared to smaller crown ethers like 18-crown-6, allows it to form stable complexes with larger cations. The presence of flexible cyclohexano groups, in contrast to the rigid benzo groups of its precursor, imparts distinct conformational properties that influence its binding selectivity and efficiency. northwestern.edu

The complexation behavior of DCH24C8 has been extensively studied with a variety of guest species. It is particularly noted for its ability to form stable 1:1 complexes with cations such as potassium (K+), rubidium (Rb+), cesium (Cs+), and thallium (Tl+). researchgate.net The stability of these complexes is influenced by several factors, including the size of the cation, the nature of the solvent, and the presence of counter-ions.

The conformational flexibility of the cyclohexane (B81311) rings in DCH24C8 plays a crucial role in its complexation behavior. This flexibility allows the macrocycle to adopt a conformation that optimizes the coordination of the oxygen atoms with the guest cation. acs.org However, this same flexibility can also hinder the formation of inclusion complexes with certain molecules, such as fullerenes, where a more rigid pre-organized cavity is often preferred. acs.org

The study of DCH24C8 has provided valuable insights into the principles of macrocyclic ligand design. The understanding gained from its complexation thermodynamics and kinetics has informed the synthesis of new and more selective host molecules for specific applications. For instance, the modification of the cyclohexano rings or the introduction of different functional groups can fine-tune the binding properties of the macrocycle.

Below are interactive data tables summarizing key thermodynamic data for the complexation of this compound with various cations.

| Solvent System (Acetonitrile-Nitromethane) | log Kf | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|

Data sourced from Rofouei, M. K., Taghdiri, M., & Shamsipur, M. (2008). Thermodynamic study for this compound complexes with K+, Rb+, Cs+ and Tl+ ions in binary acetonitrile–nitromethane mixtures by conductometric method. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 61(3-4), 231-237. dntb.gov.ua

Evolution of Academic Inquiry into this compound Systems

Initial research on this compound, following the pioneering work on crown ethers, primarily focused on its synthesis and fundamental complexation studies with alkali and alkaline earth metal cations. nih.gov These early investigations laid the groundwork for understanding the relationship between the macrocycle's structure and its ion-binding capabilities.

The academic inquiry into DCH24C8 systems has since evolved and expanded into several specialized areas:

Ion-Selective Electrodes and Chemical Sensors: A significant area of research has been the application of DCH24C8 as an ionophore in ion-selective electrodes (ISEs). researchgate.netacgpubs.org Researchers have developed potentiometric sensors for the detection of various metal ions, including cadmium (Cd2+). researchgate.netacgpubs.org The selectivity of these sensors is attributed to the specific interaction between the crown ether cavity and the target ion. The performance of these sensors can be fine-tuned by optimizing the membrane composition, including the plasticizer and any ionic additives. researchgate.net

Solvent Extraction and Separation Science: The ability of DCH24C8 to selectively complex with certain cations has been harnessed for their separation from mixtures. unishivaji.ac.in It has been employed as an extractant in liquid-liquid extraction processes, particularly for the separation of alkali and alkaline earth metals. The efficiency of extraction is dependent on factors such as the nature of the organic solvent and the counter-anion present in the aqueous phase.

Complexation with Non-metallic and Organic Guests: More recent research has explored the interaction of DCH24C8 with non-traditional guests. For instance, studies have investigated its complexation with fullerenes and other electron acceptors. acs.org These investigations have revealed that while DCH24C8 can form charge-transfer complexes, its conformational flexibility can be a limiting factor for the formation of stable inclusion complexes with certain large organic molecules. acs.org

Supramolecular Assemblies: DCH24C8 has been utilized as a building block in the construction of more complex supramolecular structures. Its ability to form complexes with secondary ammonium (B1175870) ions has been a key feature in the development of pseudorotaxanes and rotaxanes, which are interlocked molecular architectures with potential applications in molecular machinery.

The continuous exploration of this compound and its derivatives promises further advancements in our understanding of molecular recognition and the development of novel functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h21-24H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLGNDFKJAFKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938528 | |

| Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17455-23-1 | |

| Record name | Dicyclohexano-24-crown-8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17455-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl 24-crown-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Functionalization Methodologies for Dicyclohexano 24 Crown 8

Established Synthetic Pathways for Dicyclohexano-24-crown-8 Macrocycles

The primary route to this compound involves a two-step process starting from its aromatic precursor, Dibenzo-24-crown-8 (B80794).

Templated Macrocyclization Approaches

The initial synthesis of the parent aromatic macrocycle, Dibenzo-24-crown-8, is often accomplished through a templated macrocyclization reaction. This approach utilizes metal cations to organize the precursor components, thereby promoting the high-yield formation of the desired large ring structure over competing polymerization or smaller ring formation. The size of the templating cation is crucial and is selected to fit the cavity of the target crown ether. For large macrocycles like Dibenzo-24-crown-8, polarizable cations such as potassium or cesium are effective templates. sigmaaldrich.com For instance, the cyclization can be performed using a potassium salt like KPF₆ in the presence of a base such as K₂CO₃, which templates the ring-closing reaction to give a high yield of the desired nitro-functionalized Dibenzo-24-crown-8. acs.org

Once the aromatic precursor is formed, this compound is obtained via catalytic hydrogenation. This reaction reduces the two benzene (B151609) rings to cyclohexane (B81311) rings. Common catalysts for this transformation include ruthenium-on-alumina or rhodium-based catalysts, often conducted at elevated temperature and hydrogen pressure. cdnsciencepub.comorgsyn.org The major isomer produced through this hydrogenation has been identified as the cis-syn-cis configuration. cdnsciencepub.com

Post-Cyclization Functionalization of Pre-formed Macrocycles

While building functional groups into the precursors before cyclization is a common strategy, direct functionalization of the pre-formed macrocycle is a valuable alternative. However, this approach presents significant challenges for this compound because its saturated cyclohexane rings are relatively inert. semanticscholar.org This inertness limits the scope of potential subsequent modifications. semanticscholar.org

To overcome this, researchers have explored creating related macrocycles with built-in reactivity, such as dicyclohexeno-crown ethers, which contain double bonds that are amenable to further modification. semanticscholar.org For saturated systems like this compound, modern methods involving the direct activation of C–H bonds are a potential, though not widely explored, pathway. rsc.org Free radical-initiated reactions, for example, can functionalize cyclic ethers without the need for transition metal catalysts, offering a potential route for derivatizing the aliphatic backbone of the crown ether. rsc.org

Design and Synthesis of this compound Derivatives

The modification of the basic this compound structure is crucial for tuning its properties for specific applications in sensing, separation, and materials science.

Covalent Modification for Tuned Host Properties

The inherent ability of this compound to bind cations can be harnessed and fine-tuned by incorporating the macrocycle into a larger system. A prominent example is its use as an ionophore in ion-selective electrodes (ISEs). Membranes composed of this compound within a poly(vinyl chloride) (PVC) matrix have been developed as selective sensors for cadmium(II) ions. researchgate.net In this application, the crown ether is not modified itself but is physically integrated into a carefully formulated membrane. The properties of this membrane, including the choice of plasticizer and the presence of an anion excluder, work synergistically with the crown ether to achieve high selectivity for the target ion. researchgate.net The optimal composition for a Cd(II) selective sensor demonstrates how the macrocycle's environment is "tuned" for a specific function.

Table 1: Composition of a this compound Based Membrane for a Cadmium(II) Selective Sensor

| Component | Role | Composition Ratio (w/w) |

|---|---|---|

| This compound | Ionophore | 10 |

| Sodium tetraphenylborate (B1193919) (NaTPB) | Anion Excluder | 1 |

| Di(butyl)butylphosphonate (DBBP) | Plasticizer | 100 |

| Poly(vinyl chloride) (PVC) | Polymer Matrix | 100 |

This membrane composition exhibited the best performance with a Nernstian slope of 30.0 ± 1.0 mV/decade and a working concentration range of 3.0 × 10⁻⁵ to 1.0 × 10⁻¹ M for Cd(II) ions. researchgate.net

Integration into Polymeric Architectures for Material Science Applications

Incorporating this compound into polymer chains creates advanced materials with responsive properties. While direct polymerization of the functionalized dicyclohexano macrocycle is not widely reported, established methods for its aromatic analogue, Dibenzo-24-crown-8 (DB24C8), provide a clear blueprint for this strategy.

A general and effective method to create copolymers bearing 24-crown-8 moieties involves the synthesis of a polymerizable monomer from a functionalized crown ether. This process has been detailed for DB24C8 and serves as a representative strategy. nih.govuni.lu The synthesis begins with a DB24C8 molecule that has a carboxylic acid group. This functional handle allows for its covalent linkage to a polymerizable unit through a series of chemical reactions. The resulting monomer can then be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAM), to produce "smart" polymers that respond to stimuli like temperature and the presence of specific metal ions. nih.govuni.lu

The multi-step synthesis of a DB24C8-acrylamide monomer is a well-documented example of this approach.

Table 2: Representative Synthesis of a Polymerizable Dibenzo-24-crown-8 (DB24C8) Monomer

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Carboxydibenzo-24-crown-8 | N-Hydroxysuccinimide, Dicyclohexylcarbodiimide, DMF, r.t., 48 h | N-(2-Carboxydibenzo-24-crown-8)-succinimide | 82% | nih.gov |

| 2 | N-(2-Carboxydibenzo-24-crown-8)-succinimide | Ethylenediamine, CH₃CN, r.t., 2 h | 2-[(2-Aminoethyl) carbamoyl]dibenzo-24-crown-8 | - | uni.lu |

| 3 | 2-[(2-Aminoethyl) carbamoyl]dibenzo-24-crown-8 | Acryloyl chloride, Triethylamine, CH₂Cl₂, 0°C to r.t., 20 h | 2-(1,6-Dioxo-2,5-diaza-7-oxamyl)dibenzo-24-crown-8 | 68% (for steps 2 & 3) | uni.lu |

This monomer can then be used in free-radical copolymerization with NIPAM and acrylamide (B121943) (AAM), initiated by AIBN, to yield copolymers where the DB24C8 unit is covalently bound to the polymer backbone. nih.gov Such materials have been shown to exhibit changes in their cloud point in aqueous solution in the presence of cesium ions, demonstrating the successful integration of the crown ether's ion-binding capability into a responsive polymer system. nih.govuni.lu

Advanced Complexation Chemistry of Dicyclohexano 24 Crown 8

Fundamental Mechanistic Aspects of Host-Guest Interactions

The formation of a stable complex between a host, such as dicyclohexano-24-crown-8, and a guest molecule is a dynamic process governed by a delicate balance of multiple non-covalent interactions. The stability and selectivity of these complexes are dictated by a combination of steric, electronic, and conformational factors.

Steric and Electronic Factors Governing Guest Encapsulation

The encapsulation of a guest molecule within the cavity of this compound is primarily governed by the principle of complementarity. This refers to the optimal matching of the size and shape of the guest with the host's cavity. The large and flexible nature of the 24-crown-8 ring allows it to adapt its conformation to accommodate a variety of guest sizes. However, significant steric hindrance from bulky substituents on either the host or the guest can impede complex formation.

Electronically, the interaction is dominated by the Lewis acid-base character of the host and guest. The oxygen atoms of the crown ether act as Lewis bases, donating their lone pair electrons to coordinate with Lewis acidic guests, such as metal cations or the acidic protons of ammonium (B1175870) ions. The strength of this interaction is influenced by the electron-donating ability of the ether oxygens. For instance, replacing the cyclohexano rings with electron-withdrawing benzo groups, as in dibenzo-24-crown-8 (B80794), reduces the basicity of the oxygen atoms and generally leads to weaker complexes. Conversely, the presence of electron-donating groups enhances the binding affinity.

The charge density of the guest also plays a crucial role. Guests with a higher charge density typically form more stable complexes due to stronger electrostatic interactions with the ether oxygen atoms. This is evident in the stronger binding observed with higher oxidation state metal ions. northwestern.edu

Conformational Dynamics and Flexibility in Complex Formation

Studies comparing dicyclohexano- and dibenzo-crown ethers have highlighted the importance of flexibility. The more flexible dicyclohexano derivatives often exhibit stronger binding due to their ability to more effectively wrap around the guest, despite the potentially lower intrinsic basicity of their oxygen atoms compared to their dibenzo counterparts. northwestern.edu This increased flexibility can also lead to faster association and dissociation rates compared to more rigid hosts. d-nb.info In some cases, the free ligand may exist as a mixture of isomers, and the complexation process can favor a specific conformer. For example, the major isomer of this compound obtained from the hydrogenation of dibenzo-24-crown-8 has a cis-syn-cis configuration, which has been confirmed by X-ray crystallography of its sodium perchlorate (B79767) complex. cdnsciencepub.comcdnsciencepub.com

Role of Ammine Hydrogen/Ether Oxygen Interactions in Binding

A primary driving force for the complexation of ammonium ions and metal ammine complexes by this compound is the formation of hydrogen bonds between the ammine hydrogens and the ether oxygen atoms. northwestern.edunorthwestern.edu These interactions are essentially Lewis acid-base interactions, where the acidic protons of the ammine groups are attracted to the basic oxygen atoms of the crown ether. The strength and number of these hydrogen bonds are critical to the stability of the resulting complex.

The geometry of the complex is arranged to maximize these hydrogen bonding interactions. The flexible nature of the DC24C8 ring allows the oxygen atoms to position themselves optimally to accept hydrogen bonds from the guest. The stability of these complexes is enhanced when the guest possesses a greater number of ammine ligands or when the acidity of the ammine protons is increased, for example, by the presence of electron-withdrawing groups on the guest molecule. northwestern.edu This principle is fundamental to the molecular recognition of organic ammonium ions and has been extensively studied in the context of creating molecular switches and machines.

Complexation with Metal Cations

This compound exhibits a remarkable ability to selectively bind a variety of metal cations. This selectivity is a function of the compatibility between the cation's ionic radius and the size of the crown ether's cavity, as well as the cation's charge and the nature of the solvent.

Alkali Metal Ion Recognition and Selectivity Studies

The large cavity of this compound makes it particularly well-suited for complexing with larger alkali metal ions. While dibenzo-24-crown-8 is known for its high selectivity for cesium (Cs⁺), this compound also demonstrates significant affinity for this ion. nih.gov The selectivity for alkali metal ions is influenced by a "size-fit" concept, where the cation that best fits within the cavity forms the most stable complex. However, the flexibility of the 24-membered ring allows it to encapsulate cations that are smaller than its cavity by wrapping around them.

The selectivity sequence can vary depending on the solvent. For instance, in some non-aqueous solvents, the stability constants for alkali metal complexes with dibenzo-24-crown-8 were found to follow the order Na⁺ > K⁺ > Rb⁺ ≥ Cs⁺. muk.ac.ir In water, dibenzo-24-crown-8 shows higher selectivity for K⁺ over Na⁺. researchgate.net For this compound, studies have also explored its complexation with K⁺, Rb⁺, and Cs⁺ in various solvent mixtures. dntb.gov.ua The replacement of benzene (B151609) rings with cyclohexane (B81311) rings in the macrocycle framework generally enhances binding. northwestern.edu

Table 1: Stability Constants (log K) for 1:1 Complexes of this compound with Alkali Metal Ions in Methanol

| Cation | Ionic Radius (Å) | log K |

| Na⁺ | 1.02 | 2.54 |

| K⁺ | 1.38 | 3.58 |

| Rb⁺ | 1.52 | 3.48 |

| Cs⁺ | 1.67 | 3.49 |

Data sourced from various conductometric and potentiometric studies.

While 1:1 host-guest stoichiometry is the most common for crown ether complexes, other ratios can be observed, particularly with larger crown ethers like this compound. The formation of these alternative stoichiometries is dependent on the relative sizes of the cation and the crown ether cavity, as well as the concentration of the reactants.

1:1 Complexes: This is the most prevalent stoichiometry, where one this compound molecule encapsulates a single metal ion. This is typical for larger alkali metal ions like K⁺, Rb⁺, and Cs⁺. scispace.com

1:2 Complexes (Sandwich Complexes): In some cases, a smaller cation may be "sandwiched" between two crown ether molecules. This type of complex is more common with smaller crown ethers but can occur with DC24C8 under certain conditions.

2:1 Complexes: A less common but observed stoichiometry involves two metal cations being complexed by a single, large crown ether molecule. The spacious and flexible cavity of this compound can, in some instances, accommodate two smaller cations. For example, 2:1 complexes have been reported for some divalent cations with other large crown ethers. utwente.nl

The specific stoichiometry observed is a result of a complex interplay of factors, and different stoichiometries can even be found for the same host-guest pair in the solid state versus in solution. utwente.nl

Thermodynamic Analysis of Complex Formation (Formation Constants, Enthalpy, Entropy)

The thermodynamic stability of complexes formed between this compound (DC24C8) and various guest ions is a cornerstone of its recognition capabilities. This stability is quantified by the formation constant (Kf or log K), while the associated enthalpy (ΔH) and entropy (ΔS) changes provide insight into the nature of the binding forces.

Conductometric studies have been employed to determine these thermodynamic parameters for the 1:1 complexes of DC24C8 with several monovalent cations in binary acetonitrile-nitromethane mixtures. researchgate.netdntb.gov.ua The stability of these complexes at 25°C was found to follow the order: Tl⁺ > K⁺ > Rb⁺ ~ Cs⁺. researchgate.net The thermodynamic data reveal that the enthalpy and entropy changes for the complexation reactions are significantly influenced by the solvent composition. researchgate.net In many cases, the complexes are enthalpy-stabilized, but the entropy term can be either favorable or unfavorable depending on the specific cation and solvent environment.

Spectrophotometric methods have also been used to determine the entropies and enthalpies of formation for DC24C8 complexes with non-metallic guests like acs.org- and nih.govfullerenes in a carbon tetrachloride medium. researchgate.net

Table 1: Thermodynamic Parameters for 1:1 Complexation of this compound (DC24C8) with Various Cations

Note: Specific values are dependent on the precise solvent mixture and temperature as detailed in the cited literature. researchgate.netdntb.gov.ua

Kinetic Investigations of Metal Ion Association and Dissociation

The kinetics of complexation can be influenced by several factors, including the conformational flexibility of the ligand, the solvation strength of the metal ion, and the nature of the solvent. acs.orgacs.org For flexible ligands like DC24C8, the rate-determining step can be the conformational change required to encapsulate the guest ion. acs.org In general, replacing the nitrogen atoms in an aza-crown with oxygen atoms leads to faster reaction rates but decreased stability with transition metal ions. acs.org

While specific rate constants for DC24C8 are scarce in the literature, general principles derived from studies of similar macrocycles, such as dibenzo-30-crown-10, indicate that the exchange kinetics can be studied using techniques like Nuclear Magnetic Resonance (NMR). oocities.org Such studies can elucidate whether the exchange mechanism is associative (involving a termolecular intermediate) or dissociative (unimolecular decomplexation). The mechanism can shift from associative to dissociative depending on the solvent.

Influence of Solvent Systems and Lewis Basicity on Complex Stability

The solvent plays a paramount role in the complexation chemistry of crown ethers, as the ligand must compete with solvent molecules for coordination to the cation. semanticscholar.orgacs.org The stability of this compound complexes is profoundly influenced by the properties of the solvent system, particularly its dielectric constant, solvating ability, and Lewis basicity. researchgate.netacs.org

Studies in binary acetonitrile-nitromethane mixtures have shown that the formation constants (Kf) of DC24C8 complexes with alkali metal ions are highly dependent on the solvent composition. researchgate.net Generally, complex stability is higher in solvents with low dielectric constants and poor cation-solvating ability. acs.org There is often an inverse relationship between the stability of the complex and the Gutmann donor number (a measure of solvent Lewis basicity) of the solvent. researchgate.net

This principle was clearly demonstrated in the second-sphere complexation of ruthenium ammine complexes with DC24C8. The association constants for this interaction were found to vary by as much as four orders of magnitude depending on the solvent, with the largest constants observed in solvents of the lowest Lewis basicity. muk.ac.ir This is explained by a second-sphere substitution process where the formation of hydrogen bonds between the crown ether oxygens and the ammine hydrogens must overcome the destruction of hydrogen bonds between the solvent molecules and the ammine hydrogens. As the Lewis basicity and hydrogen-bond accepting ability of the solvent increase, this energy cost rises, leading to a decrease in the stability of the crown ether complex. muk.ac.ir

Complexation with Alkaline Earth Metal Ions (e.g., Ca(II))

This compound forms complexes with alkaline earth metal ions, and their stability has been investigated in various solvent systems. A conductometric study in a mixed solvent of 20 mass % propylene (B89431) carbonate + ethylene (B1197577) carbonate revealed the formation of 1:1 complexes between DC24C8 and Ca(II) and Sr(II). researchgate.net The molar conductivity was observed to decrease as the ligand-to-metal ratio increased for Ca(II) and Sr(II) complexes, indicating the formation of a less mobile complexed species. researchgate.net In contrast, the Ba(II) complex with DC24C8 showed an increase in conductivity, a phenomenon attributed to the formation of a less solvated complex compared to the strongly solvated uncomplexed ion. researchgate.net

The extraction of alkaline earth metals from aqueous phases has also been demonstrated. For instance, DC24C8 has been used as an extractant for microamounts of calcium from aqueous HCl solutions into a nitrobenzene (B124822) phase. oocities.org It has also been utilized in the extraction of alkaline-earth metal ortho- and para-nitrophenoxides from aqueous media. researchgate.net

Table 2: Stability Constants (log K) for 1:1 Complexation of this compound with Alkaline Earth Metal Ions

Note: For specific log K values, please refer to the cited literature. researchgate.net

Interactions with Heavy and Transition Metal Ions (e.g., Cd(II), Pb(II), Ni(II), Cu(II), Hg(II), Sn(II))

This compound demonstrates the ability to form complexes with a variety of heavy and transition metal ions. The selectivity and stability of these complexes are key to applications such as ion-selective electrodes and extraction processes.

Conductometric titrations in a 90% (v/v) DMSO/water mixture have been used to evaluate the stability constants for 1:1 complexes of DC24C8 with several divalent ions, including Ni(II), Cu(II), and Pb(II). researchgate.netmdpi.com For these ions, the stability constant (log K) order with various crown ethers was found to be B15C5 > 15C5 > DCH18C6 > DB18C6 > 18C6 > DCH24C8 > DB24C8, indicating that DC24C8 forms relatively less stable complexes in this series under these conditions. researchgate.net Another study reported the complexation of Cu(II) in a propylene carbonate and ethylene carbonate solvent mixture. researchgate.net

The interaction with Cadmium(II) is particularly notable. DC24C8 has been successfully employed as an ionophore in PVC-based membrane sensors for the selective potentiometric determination of Cd(II). acgpubs.orgacs.org The performance of these sensors, which relies on the selective complexation of Cd(II) by the crown ether, is optimized by the choice of plasticizer and the addition of an anion excluder. acgpubs.org One such sensor exhibited a Nernstian response over a wide concentration range (3.0 × 10⁻⁵ to 1.0 × 10⁻¹ M) and could be used for an extended period. acgpubs.org

While data on complexation with Hg(II) and Sn(II) are less common, the general principles of crown ether chemistry suggest that interactions are possible, though may be weaker due to the "soft" nature of these ions compared to the "hard" oxygen donor atoms of the ether. researchgate.net

Table 3: Stability Constants (log K) for 1:1 Complexation of this compound with Transition and Heavy Metal Ions

Note: For specific log K values, please refer to the cited literature. researchgate.netresearchgate.netmdpi.com

Rare Earth Metal Ion Complexation and Coordination Chemistry

This compound is capable of forming complexes with rare earth metal ions (lanthanides). Research has demonstrated the synthesis and characterization of a series of solid complexes with the general formula RE(NCS)₃·DC24C8·nH₂O, where RE represents a range of trivalent lanthanide ions (La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Lu) and Yttrium (Y). acs.org Characterization using elemental analysis, IR spectra, and thermal analysis (TG-DTA) confirmed that in these complexes, both the DC24C8 ligand and the isothiocyanate groups are directly coordinated to the metal ion. acs.org The water molecules present in the crystal lattice were found to be non-coordinated. acs.org

The large and flexible cavity of DC24C8 can accommodate the relatively large lanthanide ions. The coordination chemistry is dictated by the high charge density of the RE(III) ions and their preference for oxygen donor ligands. The use of dicyclohexyl-24-crown-8 has also been noted in the preparation of rare earth metal complexes intended for use as materials in thin-film formation, highlighting a practical application of this coordination chemistry.

Second-Sphere Complexation with Amminemetal Complexes (e.g., Ruthenium Ammines)

Beyond the primary coordination of simple metal ions, this compound engages in second-sphere coordination, forming host-guest complexes with already-formed metal complexes. A prominent example is its interaction with ruthenium ammine complexes. muk.ac.ir This binding is primarily driven by hydrogen bonding between the Lewis basic oxygen atoms of the crown ether and the Lewis acidic ammine hydrogens of the metal complex. muk.ac.ir

The strength of this second-sphere interaction is highly tunable. It is enhanced by using more flexible macrocycles (dicyclohexano vs. dibenzo crowns) and by increasing the Lewis acidity of the guest complex, for example, by using a higher metal oxidation state (Ru(III) vs. Ru(II)). muk.ac.ir As mentioned previously (Section 3.2.1.4), the solvent has a dramatic effect on the stability of these adducts, with association constants varying significantly with solvent Lewis basicity. muk.ac.ir In some cases, under high concentrations of DC24C8 in low-basicity solvents, 2:1 crown-to-metal-complex stoichiometries have been observed. muk.ac.ir

Furthermore, DC24C8 can form second-sphere complexes with biological metal complexes, such as ferrioxamine B. This interaction occurs through host-guest complexation with the protonated amine side chain of the ferrioxamine B structure. The stability of these assemblies is influenced by the crown ether's ring size and substituents.

Complexation with Organic and Neutral Guest Species

The large and flexible cavity of this compound (DC24C8) allows it to form complexes with a variety of organic and neutral guest molecules. This complexation is driven by weak intermolecular forces, such as hydrogen bonding, van der Waals forces, and charge-transfer interactions.

Molecular Recognition of Fullerenes (C60, C70) and Other Electron Acceptors

This compound has been shown to form molecular complexes with electron-accepting molecules, including fullerenes ( acs.orgfullerene and acs.orgfullerene), menadione (B1676200) (vitamin K3), o-chloranil, and p-chloranil in a carbon tetrachloride medium. epa.govchesci.comacs.org Unlike its aromatic counterpart, dibenzo-24-crown-8 (DB24C8), which can form inclusion complexes with acs.orgfullerene, DC24C8 generally forms non-inclusion type molecular adducts. researchgate.netnih.gov This difference in behavior is attributed to the conformational flexibility of the cyclohexane rings in DC24C8, which can alter the cavity size and hinder the inclusion of the fullerene molecules. epa.govacs.orgresearchgate.net

The stability of these complexes has been quantified by determining their formation constants (K). Spectrophotometric studies at various temperatures have allowed for the calculation of thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of formation for the fullerene complexes. epa.gov Interestingly, at any given temperature, the formation constant for the complex with acs.orgfullerene is higher than that for the acs.orgfullerene complex. researchgate.net This indicates a more favorable interaction with the smaller C60 molecule, despite C70 having a slightly higher electron affinity. researchgate.net This suggests that factors beyond just the electron affinities of the acceptors, such as solvation energies, play a significant role in the stability of these non-inclusion type charge-transfer complexes. researchgate.net

| Guest Molecule | Formation Constant (K) | Temperature (°C) | Solvent |

| acs.orgFullerene | Higher than acs.orgFullerene researchgate.net | Multiple | CCl₄ epa.gov |

| acs.orgFullerene | Lower than acs.orgFullerene researchgate.net | Multiple | CCl₄ epa.gov |

| Menadione | Studied epa.govchesci.com | Not specified | CCl₄ epa.gov |

| o-Chloranil | Studied epa.govchesci.com | Not specified | CCl₄ epa.gov |

| p-Chloranil | Studied epa.govchesci.com | Not specified | CCl₄ epa.gov |

Charge-Transfer Complex Formation and Spectroscopic Signatures

The interaction between this compound as an electron donor and various electron acceptors leads to the formation of charge-transfer (CT) complexes. epa.gov These complexes exhibit new absorption bands in the electronic spectrum that are not present in the spectra of the individual components. epa.govacs.org The appearance of these CT bands is a key spectroscopic signature of this type of complexation.

Studies have reported the observation of CT absorption bands for complexes of DC24C8 with acs.orgfullerene, o-chloranil, p-chloranil, and menadione. epa.gov However, a distinct CT band for the complex with acs.orgfullerene was not observed under the experimental conditions used. researchgate.net The energy of the CT transition (hνCT) for the observed complexes correlates well with the electron affinities of the acceptor molecules, as predicted by Mulliken's theory. epa.govgoogle.com In the specific case of the complex with acs.orgfullerene, the presence of an isosbestic point in the absorption spectra provides strong evidence for a 1:1 equilibrium between the free components and the complex. epa.govacs.org

The study of these CT bands is also valuable for determining the vertical ionization potentials of the donor molecule. The vertical ionization potential for this compound has been determined from the analysis of the CT bands of its complexes with a range of electron acceptors. epa.govacs.org

| Electron Acceptor | CT Absorption Band (λmax) | Spectroscopic Features |

| acs.orgFullerene | Observed epa.gov | Isosbestic point observed epa.govacs.org |

| acs.orgFullerene | Not observed researchgate.net | - |

| o-Chloranil | Observed epa.gov | Correlates with electron affinity epa.gov |

| p-Chloranil | Observed epa.gov | Correlates with electron affinity epa.gov |

| Menadione | Observed epa.gov | Correlates with electron affinity epa.gov |

Interactions with Biologically Relevant Organic Molecules (e.g., Phenytoin)

Crown ethers, including dicyclohexano derivatives, have been investigated for their ability to interact with and catalyze reactions involving biologically relevant molecules. beilstein-journals.org For instance, substituted dicyclohexano crown ethers have been utilized as phase-transfer catalysts in two-phase nucleophilic substitution reactions. beilstein-journals.org One such application is in the Biltz synthesis of phenytoin (B1677684), an antiepileptic drug. beilstein-journals.orgvt.edu While dicyclohexano crown ethers facilitate this synthesis, detailed studies focusing specifically on the host-guest complexation between this compound and the phenytoin molecule itself are not extensively documented in the provided search results. The catalytic role appears to be the primary focus, where the crown ether facilitates the reaction by transporting ions across the phase boundary. beilstein-journals.org

Supramolecular Assemblies Involving this compound (e.g., Rotaxanes)

The ability of this compound to form host-guest complexes makes it a valuable component in the construction of mechanically interlocked molecules, such as rotaxanes. researchgate.net In a rotaxane, a linear "axle" molecule is threaded through a macrocyclic "wheel," with bulky "stopper" groups at each end of the axle preventing the wheel from dethreading.

This compound can serve as the macrocyclic wheel component. researchgate.net For example, it has been used in the synthesis of rotaxane-like structures with platinum complexes. researchgate.net In these assemblies, a secondary ammonium group on the axle component is threaded through the DC24C8 ring, and this interaction is a key feature of the interlocked structure. researchgate.net The formation of these rotaxanes often begins with the creation of a host-guest complex, or pseudorotaxane, which is then converted into the fully interlocked rotaxane by attaching the stopper groups. researchgate.net The dynamic behavior of these assemblies, such as the shuttling of the macrocycle between different recognition sites on the axle, can be controlled by external stimuli, demonstrating their potential for use in molecular machines.

Computational and Theoretical Investigations of Dicyclohexano 24 Crown 8

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and bonding within DCH24C8 and its complexes. These studies reveal that the complexation of cations by crown ethers is primarily driven by electrostatic interactions between the positively charged guest ion and the lone pairs of the oxygen atoms in the crown ether's cavity. mdpi.com

For instance, DFT calculations have been used to optimize the geometries of DCH24C8 complexes with various guest ions. rsc.org These calculations help in determining the most stable conformations and understanding the nature of the bonding. The choice of functional and basis set, such as M05-2X/6-311++G(d,p), is crucial for obtaining accurate results. rsc.org Natural population analysis, another quantum mechanical tool, provides insights into the charge distribution within the complex, further clarifying the nature of the host-guest interactions. rsc.org

Molecular Dynamics and Monte Carlo Simulations of Host-Guest Systems

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the dynamic behavior and conformational landscape of DCH24C8 and its host-guest systems. These methods allow researchers to simulate the movement of atoms over time, providing a detailed picture of the complexation process. nih.gov

MC simulations, often using force fields like MMFF94s, are employed for extensive conformational searches to identify low-energy structures of the crown ether and its complexes. rsc.orgscispace.com This is particularly important for flexible molecules like DCH24C8, which can adopt numerous conformations.

MD simulations provide insights into the stability and dynamics of these complexes in different environments. nih.gov For example, simulations can reveal how the crown ether encapsulates a guest ion and how solvent molecules interact with the complex. scispace.com These simulations have shown that factors like the rigidity and flexibility of both the host and guest play a significant role in the stability of the resulting complex. nih.gov

Advanced Conformational Analysis of Dicyclohexano-24-crown-8 and its Complexes

The conformational flexibility of the dicyclohexane rings in DCH24C8 significantly influences its complexation behavior. acs.orgepa.gov Advanced conformational analysis, combining experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods, is crucial for understanding the three-dimensional structures of DCH24C8 and its complexes. cdnsciencepub.com

Computational studies have identified several possible isomers for DCH24C8, with the cis-syn-cis configuration being a major isomer. cdnsciencepub.com The conformation of the crown ether can change significantly upon complexation. For example, in the sodium perchlorate (B79767) complex of cis-syn-cis-DCH24C8, the sodium ion is eight-coordinate, with Na-O distances ranging from 2.54 to 2.78 Å. cdnsciencepub.com Variable temperature 13C NMR spectroscopy has been used to study the conformational dynamics, revealing that the complex exists in a single asymmetric conformation at low temperatures. cdnsciencepub.com The energy barrier for cyclohexane (B81311) ring inversion in this complex has been determined to be 51.0 ± 0.6 kJ/mol. cdnsciencepub.com

Prediction of Binding Energies and Selectivity Profiles

A key goal of computational studies is to predict the binding energies and selectivity of DCH24C8 for different guest ions. This information is vital for designing crown ethers with specific recognition properties. Theoretical calculations can provide valuable insights into the factors that govern selectivity, such as the size match between the cation and the crown ether cavity, and the nature of the solvent. acs.org

For instance, computational studies on dibenzo-24-crown-8 (B80794) (a related compound) have shown that the interaction energies of its complexes with alkali halides increase in the order CsI < CsBr < CsCl < RbCl, which aligns with experimental observations of selectivity. nih.gov Similar computational approaches can be applied to DCH24C8 to predict its binding preferences. The binding free energies can be calculated using methods like the double-decoupling approach in molecular dynamics simulations. nih.gov

Table 1: Calculated Binding Energies for Host-Guest Complexes

| Host | Guest | Binding Energy (kJ/mol) | Computational Method |

| Dibenzo-24-crown-8 | dBAM·H+ | 264 | M05-2X/6-31+G |

| 18-crown-6 | dBAM·H+ | 236 | M05-2X/6-31+G |

This table is based on data for a related crown ether, dibenzo-24-crown-8, and illustrates the type of data generated from computational studies. rsc.org

Theoretical Modeling of Solvent Effects on Complexation Behavior

The solvent plays a crucial role in the complexation behavior of crown ethers. Theoretical models are used to understand how the solvent influences the stability and thermodynamics of DCH24C8 complexes. researchgate.netijcce.ac.ir The choice of solvent can significantly alter the binding constants and even the selectivity of the crown ether. beilstein-journals.org

Advanced Analytical and Applied Research Utilizing Dicyclohexano 24 Crown 8

Development of Electrochemical Sensors and Potentiometric Systems

The unique ionophoric properties of Dicyclohexano-24-crown-8 have been harnessed to create sensitive and selective electrochemical sensors. acgpubs.orgmdpi.com These potentiometric systems are crucial for monitoring trace levels of metal ions in environmental, industrial, and biological samples. mdpi.com The operational principle of these sensors relies on the selective binding of a target ion by the ionophore, which is embedded within a membrane, leading to a measurable potential difference that correlates with the ion's concentration. mdpi.com

This compound has been successfully employed as an ionophore in the fabrication of ion-selective electrodes (ISEs) for the determination of various divalent metal cations. A notable application is in the development of a PVC membrane-based ISE for the selective analysis of Cadmium(II) ions. acgpubs.org This sensor demonstrated a linear response over a wide concentration range of 3.0 × 10⁻⁵ to 1.0 × 10⁻¹ M and exhibited Nernstian behavior with a slope of 30.0 ± 1.0 mV/decade. acgpubs.org

While specific studies detailing the use of DC24C8 for Sn(II), Ni(II), and Zn(II) are less common, the principles of host-guest chemistry suggest its potential applicability. The cavity size of DC24C8 is well-suited for accommodating larger cations. For instance, related crown ethers like dibenzo-24-crown-8 (B80794) have been utilized in sensors for zinc and other metals. acgpubs.org Research has also demonstrated the application of crown ether-based ISEs for the determination of Ni(II) in various samples and for Pb(II) in alloys, showcasing the versatility of these macrocycles in trace metal analysis. acgpubs.org The ability to tailor benzo-crown ethers makes them particularly suitable for creating electrodes that interact strongly with lead ions. mdpi.com

Table 1: Performance Characteristics of a Cd(II) Ion-Selective Electrode Based on this compound

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | This compound | acgpubs.org |

| Linear Range | 3.0 × 10⁻⁵ – 1.0 × 10⁻¹ M | acgpubs.org |

| Slope | 30.0 ± 1.0 mV/decade | acgpubs.org |

The performance of an ion-selective electrode is critically dependent on the composition of its membrane. The optimization of these components is a key area of research to enhance selectivity, sensitivity, and stability. A typical PVC membrane sensor includes the ionophore (crown ether), a plasticizer, and the PVC matrix. acgpubs.orgresearchgate.net

The ratio of these components significantly influences the electrode's response characteristics. For instance, in the development of a Ce(III)-selective electrode using dibenzo-24-crown-8, a membrane composition of 4.5% ionophore, 62.5% plasticizer (o-NPOE), and 33% PVC was found to provide the best performance. researchgate.net The choice of plasticizer is also crucial as it affects the dielectric constant of the membrane and the mobility of the ionophore-ion complex. Furthermore, the incorporation of lipophilic additives, such as potassium tetrakis(4-chlorophenyl)borate (KTClPB), can improve the response behavior by reducing anionic interference. researchgate.net An optimized formulation for a Zn(II) sensor was found to be 47% PVC, 50% o-NPOE, 2% ionophore, and 1% KTClPB. researchgate.net The careful selection and proportioning of these membrane ingredients are essential for developing robust and reliable potentiometric sensors. researchgate.net

Table 2: Example of Optimized Membrane Composition for a Crown Ether-Based Ion-Selective Electrode

| Component | Percentage (%) | Purpose | Reference |

|---|---|---|---|

| PVC | 33 | Matrix Support | researchgate.net |

| Plasticizer (o-NPOE) | 62.5 | Solvent Mediator/Ionophore Mobility | researchgate.net |

Spectroscopic Techniques in Host-Guest Research

Spectroscopic methods are indispensable tools for elucidating the intricate details of host-guest interactions between crown ethers like this compound and various guest species. These techniques provide insights into complex stoichiometry, stability, thermodynamics, and the structural dynamics of the resulting complexes in solution and the solid state.

NMR spectroscopy is a powerful technique for studying the complexation of ions in solution. ¹³³Cs NMR, in particular, is highly sensitive to the local environment of the cesium cation, making it an excellent probe for studying its interaction with crown ethers. koreascience.kr Competitive ¹³³Cs NMR studies have been used to determine the stability and stoichiometry of Cs⁺ complexes with large crown ethers and to probe the complexation of other metal ions that compete for the crown ether cavity. dntb.gov.uanih.gov Changes in the ¹³³Cs chemical shift upon addition of the crown ether provide information on the formation and stability of the complex. researchgate.net

¹H NMR spectroscopy is also widely used to follow the formation of host-guest species. researchgate.net Changes in the chemical shifts of the protons on both the host (DC24C8) and the guest molecule upon complexation can confirm the interaction and provide structural information about the complex in solution. researchgate.net Pulsed-field gradient spin-echo (PGSE) NMR can be utilized to measure the diffusion coefficients of the species in solution, which can help to distinguish between free and complexed guests and to determine the size of the supramolecular assembly.

UV-Visible spectrophotometry is a straightforward and effective method for studying complex formation, especially when the complexation event leads to a change in the electronic absorption spectrum of the host or guest. researchgate.net By titrating a solution of the crown ether with a solution of the metal ion (or vice versa) and monitoring the changes in absorbance, one can determine the stoichiometry of the complex and calculate its formation constant (Kf). mdpi.com

This technique is particularly useful when the crown ether is modified with a chromophoric group. The interaction with a guest cation can perturb the electronic system of the chromophore, leading to observable spectral shifts. Thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) of the complexation reaction can be determined by performing these titrations at different temperatures, providing deeper insight into the driving forces of the host-guest interaction. researcher.life

Table 3: Spectroscopic Techniques for Host-Guest Analysis of this compound Complexes

| Technique | Information Obtained | Example Application | References |

|---|---|---|---|

| ¹³³Cs NMR | Complex stability, stoichiometry, competitive binding | Probing Cs⁺ complexation and competition with other metal ions | dntb.gov.uanih.govresearchgate.net |

| ¹H NMR | Confirmation of complex formation, structural information | Following changes in proton signals of host and guest | researchgate.netresearchgate.net |

| UV-Vis Spectrophotometry | Formation constants (Kf), stoichiometry, thermodynamics (ΔH°, ΔS°) | Titration studies to quantify complex stability | researchgate.netmdpi.com |

Mass spectrometry, particularly with soft ionization techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS), is an essential tool for the characterization of supramolecular complexes. researchgate.net These methods allow for the gentle transfer of non-volatile, thermally labile complexes from solution into the gas phase for mass analysis.

ESI-MS is especially valuable for confirming the stoichiometry of host-guest complexes. The mass spectrum will show peaks corresponding to the molecular ions of the complex, such as [Crown Ether + Cation]⁺. researchgate.net This provides direct evidence for the formation of the complex and its composition (e.g., 1:1, 1:2, or 2:1 host-to-guest ratio). Both FAB-MS and ESI-MS are powerful methods for verifying the identity and integrity of newly synthesized crown ether derivatives and their metal complexes. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Coordination Environment Elucidation

Infrared (IR) spectroscopy serves as a powerful tool for investigating the coordination of ions within the this compound macrocycle. The interaction between a cation and the ether oxygen atoms of the crown ether ring induces significant changes in the vibrational spectra, particularly in the C-O-C stretching region. These spectral shifts provide valuable insights into the conformational changes of the ligand and the nature of the host-guest interaction.

When this compound forms a complex with a metal ion, the coordination of the cation to the oxygen atoms of the polyether ring typically leads to a decrease in the frequency of the asymmetric C-O-C stretching vibration. This shift is a direct consequence of the weakening of the C-O bond as electron density is drawn towards the cation. The magnitude of this shift can be correlated with the strength of the ion-dipole interaction.

In studies of various crown ether-metal ion complexes, including those with 24-crown-8 derivatives, the flexibility of the large crown ether molecule allows it to adopt various conformations to accommodate the guest ion. acs.org IR spectroscopy can help to elucidate the specific coordination mode. For instance, in complexes of europium with 24-crown-8 and its derivatives, IR analysis, in conjunction with other characterization methods, has revealed different coordinative modes, such as the coordination of the metal ion with six of the eight available oxygen atoms. acs.org The complexity of the IR spectra of these complexes reflects the intricate vibrational modes of the large, flexible macrocycle and the perturbations induced by the encapsulated ion.

A comparative analysis of the IR spectra of the free this compound ligand and its metal complexes allows for a detailed understanding of the coordination environment. The table below summarizes typical vibrational bands of interest in such studies.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Free Ligand) | Expected Shift upon Complexation | Information Gained |

| Asymmetric C-O-C stretching | 1150 - 1050 | Lower frequency (red shift) | Indicates coordination of ether oxygens to the cation and strength of interaction |

| Symmetric C-H stretching (CH₂) | 2950 - 2850 | Minor shifts | Provides information on the conformation of the cyclohexyl and ethylene (B1197577) units |

| CH₂ scissoring and twisting | 1480 - 1250 | Shifts and changes in intensity | Reflects conformational changes in the macrocyclic ring upon complexation |

Note: Specific wavenumber values can vary depending on the isomeric form of this compound and the specific cation involved.

Separation Science Applications

This compound and its analogues are effective extractants in solvent extraction systems for the selective separation and preconcentration of metal ions. The large cavity size of the 24-crown-8 ring is particularly suitable for encapsulating larger cations, such as cesium (Cs⁺) and strontium (Sr²⁺).

Research has demonstrated the utility of 24-crown-8 derivatives in separating cesium from nuclear waste streams. For instance, dibenzo-24-crown-8 has been used for the quantitative extraction of cesium from picrate solutions, separating it from other alkali metals like potassium and lithium, as well as from fission products such as thorium and zirconium. The extraction process often involves the formation of an ion-pair complex, where the crown ether encapsulates the cation, and a suitable counter-anion facilitates the transfer of the complex into the organic phase.

The efficiency of extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the crown ether and a counter-ion (like picrate), and the choice of the organic solvent. Nitrobenzene (B124822) and dichloromethane are commonly used diluents for these types of extractions. The general mechanism for the extraction of a monovalent cation (M⁺) with this compound (L) and a counter-anion (A⁻) can be represented as:

M⁺(aq) + L(org) + A⁻(aq) ⇌ [ML]⁺A⁻(org)

Studies on the simultaneous extraction of cesium and strontium from acidic nuclear waste have explored mixtures of extractants, including dicyclohexano- and dibenzo-crown ethers, often in combination with other ligands like calixarenes to enhance selectivity and efficiency. inl.govgoogle.com

The table below presents data from a representative study on the extraction of barium using a similar crown ether, dibenzo-24-crown-8, which illustrates the key parameters in such a separation process.

| Parameter | Optimal Condition/Value |

| Crown Ether Concentration | 0.0008 - 0.01 M dibenzo-24-crown-8 |

| Aqueous Phase Acidity | 0.008 - 0.05 M Picric Acid |

| Organic Solvent | Nitrobenzene |

| Stripping Agents | 1-10 M HNO₃, 1-10 M HClO₄, 1-8 M HBr, 0.1-2.0 M HCl |

Data adapted from a study on Barium extraction using Dibenzo-24-crown-8. researchgate.net

Flow Injection Analysis (FIA) is an automated analytical technique characterized by high sample throughput and low reagent consumption. mdpi.com When coupled with on-line solvent extraction, FIA systems can achieve enhanced selectivity and sensitivity for the determination of trace metal ions. In such a setup, this compound can be employed as a selective extractant in the organic phase.

A typical FIA system with solvent extraction involves the injection of an aqueous sample into a carrier stream, which then merges with an organic solvent stream containing the extractant. The two phases flow through an extraction coil where the target analyte is transferred to the organic phase. A phase separator then directs the organic phase, now containing the analyte-crown ether complex, to a detector (e.g., atomic absorption spectrometer or spectrophotometer).

The key advantages of using this compound in an FIA system include:

High Selectivity : The inherent ability of the crown ether to selectively bind with specific cations based on size and charge reduces interferences from other ions in the sample matrix.

Automation : The entire process of sample injection, extraction, separation, and detection is automated, leading to high reproducibility and speed.

Preconcentration : The extraction step can effectively concentrate the analyte from a large volume of aqueous sample into a small volume of organic solvent, thereby lowering detection limits.

While specific applications detailing this compound in FIA systems are not extensively documented in readily available literature, the principles are well-established with other crown ethers for the determination of alkali and alkaline earth metals. The design of such a system would focus on optimizing parameters like flow rates, extraction coil length, phase separator efficiency, and reagent concentrations to achieve the desired analytical performance.

The unique molecular recognition capabilities of this compound can be harnessed in liquid chromatography for the separation of ionic species. This can be achieved by incorporating the crown ether into either the stationary phase or the mobile phase.

Crown Ether-Based Stationary Phases: this compound can be chemically bonded or physically coated onto a solid support, such as silica gel or a polymer resin, to create a chromatographic stationary phase. The separation mechanism on such a column is based on the differential complexation of analytes with the immobilized crown ether moieties. Cations that form stronger complexes with the crown ether will be retained longer on the column, allowing for their separation from less strongly interacting or non-interacting species. This approach has been successfully used for the separation of alkali, alkaline earth, and heavy metal ions.

Crown Ether as a Mobile Phase Additive: Alternatively, this compound can be added to the mobile phase in reversed-phase or ion-exchange chromatography. In this mode, the crown ether forms complexes with the target analytes in the mobile phase, altering their partitioning behavior with the stationary phase. This can improve the resolution and selectivity of separations, particularly for ions that are otherwise difficult to separate. The retention of a particular cation will depend on the stability of its complex with the crown ether and its interaction with the stationary phase.

The selectivity of chromatographic separations involving this compound is governed by the "size-fit" concept, where the cation whose ionic diameter best matches the cavity size of the crown ether will form the most stable complex and thus be most affected in its chromatographic retention.

Materials Science and Functional Materials Development

The immobilization of this compound and its analogues onto polymer backbones has led to the development of advanced functional materials for environmental remediation, particularly for the selective removal of radioactive cesium (¹³⁷Cs) from aqueous solutions. nih.gov The large cavity of the 24-crown-8 unit is highly complementary to the ionic radius of the cesium cation, leading to strong and selective binding. nih.gov

These polymeric adsorbents are typically synthesized by copolymerizing a monomer functionalized with a 24-crown-8 moiety with other monomers, often in the presence of a cross-linker to form an insoluble, porous network. For example, dibenzo-24-crown-8 (DB24C8) has been incorporated into acrylamide-based polymer gels and copolymers with N-isopropylacrylamide. nih.govresearchgate.net The resulting materials exhibit a high affinity for cesium ions, even in the presence of high concentrations of competing ions like sodium and potassium.

The performance of these functional polymers is evaluated based on several key parameters:

Adsorption Capacity : This measures the maximum amount of the target ion that can be adsorbed per unit mass of the polymer. For a copolymer bearing DB24C8, a theoretical adsorption capacity of 87 mg of Cs⁺ per gram of copolymer has been estimated, assuming a 1:1 binding ratio between the crown ether and the cesium ion. nih.gov

Selectivity : The ability of the polymer to preferentially adsorb the target ion over other ions present in the solution. Competition tests have confirmed the high selectivity of DB24C8-containing polymers for cesium. researchgate.net

Kinetics : The rate at which the adsorption process occurs. Rapid kinetics are desirable for practical applications in water treatment.

Reusability : The ability of the polymer to be regenerated and reused for multiple adsorption-desorption cycles.

The data below, derived from studies on a cesium ion-imprinted polymer based on dibenzo-24-crown-8, highlights the adsorption capabilities of such materials.

| Parameter | Value |

| Adsorbent Type | Cesium ion-imprinted polymer nanoparticles (IIP) with dibenzo-24-crown-8 |

| Maximum Adsorption Capacity (q_m) | 50 mg/g |

| Comparison Adsorbent (NIP)* | Lower adsorption capacity than IIP |

NIP: Non-imprinted polymer. Data from a study on ion-imprinted polymers for cesium capture. nih.gov

These crown ether-functionalized polymers represent a promising technology for the cleanup of radioactive waste and the remediation of contaminated environments. nih.govresearchgate.net

Supramolecular Assemblies for Controlled Interactions in Aqueous Media

In aqueous solutions, the assembly of such molecules is often driven by the hydrophobic effect, where nonpolar segments aggregate to minimize their contact with water. For DC24C8, this could lead to the formation of micelles or other aggregates. Furthermore, the core principle of host-guest chemistry remains relevant in water. Although the high dielectric constant of water can weaken ion-dipole interactions, the pre-organized cavity of DC24C8 is capable of binding suitable guest molecules, including organic cations or neutral species, through a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. The formation of these host-guest complexes can act as a control mechanism, directing the subsequent assembly into more complex supramolecular polymers or discrete nanostructures. researchgate.net The presence of water molecules can also be integral to the final structure, acting as "structural water" that bridges components through hydrogen bonding, thereby stabilizing the entire assembly. nih.govresearchgate.net

Catalytic Applications of this compound

Beyond its role in molecular recognition and assembly, this compound serves as a powerful tool in chemical synthesis, most notably in the field of catalysis. Its ability to selectively complex cations and transport them into different environments makes it a highly effective catalyst for reactions involving immiscible phases.

Phase transfer catalysis (PTC) is a vital methodology in synthetic organic chemistry that facilitates reactions between reagents located in different, immiscible phases (e.g., an aqueous phase and an organic phase). fzgxjckxxb.com Many synthetically useful nucleophiles, such as cyanide, halides, or hydroxide, are salts that are soluble in water but insoluble in the organic solvents where the substrate resides. spcmc.ac.inoperachem.com This insolubility severely limits or prevents reactions from occurring.

This compound functions as an effective phase transfer catalyst by acting as a transport agent for the inorganic salt. fzgxjckxxb.com Unlike quaternary ammonium (B1175870) or phosphonium salts, which exchange anions, crown ethers operate through a cation-binding mechanism. mdpi.com The crown ether's central, oxygen-rich cavity encapsulates the metal cation (e.g., K⁺, Na⁺, Cs⁺) of the inorganic salt. The exterior of the resulting complex, dominated by the lipophilic dicyclohexano groups, renders the entire ion pair soluble in the organic phase. spcmc.ac.in

Once in the organic medium, the anion is only loosely associated with the large, shielded cation. This "naked" or poorly solvated anion is significantly more reactive than its hydrated counterpart in the aqueous phase, leading to a dramatic acceleration of the reaction rate. operachem.com The use of DC24C8 and related crown ethers as phase transfer catalysts offers numerous advantages, including faster reaction times, milder reaction conditions, increased yields, and the ability to use inexpensive inorganic reagents. crdeepjournal.org

The effectiveness of this compound and analogous crown ethers has been demonstrated in a variety of organic transformations, particularly nucleophilic substitution reactions. The table below presents representative examples of reactions where dicyclohexano crown ethers serve as efficient phase transfer catalysts.

| Substrate | Reagent | Catalyst | Solvent System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromooctane | KCN (potassium cyanide) | Dicyclohexano-18-crown-6 | Benzene (B151609)/Water | 1-Cyanooctane | 100 |

| Octyl methanesulfonate | KCN (potassium cyanide) | Dicyclohexyl-18-crown-6 | Acetonitrile | Nonanenitrile | 90 |

| 1-Chlorooctane | NaCN (sodium cyanide) | Hexadecyltributylphosphonium bromide* | Decane/Water | 1-Cyanooctane | 99 |

| 2,4-Dinitrochlorobenzene | KF (potassium fluoride) | N,N'-Bis(perfluoroundecyl)-4,13-diaza-18-crown-6 | Toluene | 2,4-Dinitrofluorobenzene | >99 |

Future Research Trajectories and Interdisciplinary Perspectives

Design and Synthesis of Advanced Dicyclohexano-24-crown-8 Architectures

Future research is geared towards the synthesis of more sophisticated DCH24C8-based structures with tailored properties. This involves moving beyond the basic macrocycle to create polymers, multi-component systems, and functionalized derivatives designed for specific tasks.

One promising direction is the incorporation of DCH24C8 into polymer backbones. For instance, researchers have successfully synthesized copolymers by reacting a DCH24C8-carrying acrylamide (B121943) derivative with N-isopropylacrylamide (PNIPAM) through radical copolymerization nih.gov. This creates materials that combine the ion-recognition ability of the crown ether with the thermoresponsive properties of the polymer nih.gov. The synthesis of the specific cis-syn-cis isomer of DCH24C8 has also been achieved through the hydrogenation of its precursor, Dibenzo-24-crown-8 (B80794) (DB24C8), using a ruthenium on alumina (B75360) catalyst cdnsciencepub.com. This level of stereochemical control is crucial for optimizing the "fit" between the host macrocycle and guest ions, thereby enhancing selectivity.

Future work will likely focus on:

Polymer Architectures: Creating block copolymers, graft copolymers, and dendrimers incorporating DCH24C8 to develop materials with highly controlled nanoscale morphologies and enhanced functionalities.

Functionalized Derivatives: Introducing specific functional groups onto the cyclohexane (B81311) rings to modulate solubility, reactivity, and binding affinity. For example, adding alkyl substituents can increase the solubility and lipophilicity of related benzo-crown ethers, which is a strategy applicable to the dicyclohexano variant osti.gov.

Multi-macrocycle Systems: Synthesizing molecules that contain multiple DCH24C8 units to create cooperative binding sites for enhanced affinity and selectivity towards target ions or molecules.

Integration with Nanomaterials and Self-Assembled Systems

The synergy between DCH24C8 and nanomaterials opens up new avenues for creating advanced functional materials. The crown ether can act as a recognition element on the surface of nanoparticles, or as a building block in self-assembled systems.

A notable area of research is the complexation of DCH24C8 with carbon nanostructures like fullerenes. Spectrophotometric studies have investigated the molecular complex formation between DCH24C8 and both acs.org- and acs.orgfullerenes researchgate.netresearchgate.net. These studies revealed charge-transfer interactions, although the conformational flexibility of the cyclohexane rings in DCH24C8 was found to hinder the formation of tight inclusion complexes compared to its more rigid dibenzo counterpart researchgate.net. Further research in this area could lead to novel electronic and photophysical materials.

Another approach involves the functionalization of self-assembled monolayers (SAMs) with crown ethers for sensor applications acs.org. By incorporating DCH24C8 into such organized structures on electrode surfaces, highly sensitive and selective detection platforms can be developed.

Future research trajectories include:

Functionalized Nanoparticles: Covalently attaching DCH24C8 to gold nanoparticles, quantum dots, or magnetic nanoparticles to create targeted imaging agents or vehicles for responsive systems.

Supramolecular Hydrogels: Using the host-guest interaction between DCH24C8 and specific guest molecules to form cross-linked hydrogel networks that can respond to ionic stimuli .

Hierarchical Self-Assembly: Designing systems where the DCH24C8-driven recognition directs the assembly of larger, more complex structures, potentially leading to new catalysts or materials with unique optical properties mdpi.com.

Expansion into Biological and Environmental Applications

While DCH24C8 has been explored for ion separation, its potential in biological and broader environmental contexts is an expanding field of research. Its ability to selectively bind specific ions makes it a valuable tool for sensing, remediation, and potentially influencing biological processes.

In environmental science, DCH24C8 has proven effective in the selective extraction of certain metal ions. It has been used in PVC-based membranes for the potentiometric sensing of cadmium (Cd(II)) in environmental samples acs.orgresearchgate.net. These sensors show a Nernstian response and can operate within a specific pH range, making them practical for water monitoring acs.org. Furthermore, its ability to complex with cesium makes it a candidate for the remediation of nuclear waste osti.govirjet.net.

Spectrophotometric studies have also explored its interaction with biologically relevant molecules like menadione (B1676200) (vitamin K3), indicating its potential to interact with more complex organic guests beyond simple ions researchgate.net.

Future research will likely focus on:

Advanced Sensors: Developing highly selective and sensitive sensors for detecting heavy metal pollutants like lead and cadmium in water sources, potentially using screen-printing technology for disposable and scalable devices journalcra.comresearchgate.net.

Targeted Extraction Systems: Creating polymer- or silica-based materials functionalized with DCH24C8 for the highly efficient and selective removal of specific toxic or valuable ions from industrial wastewater or natural water bodies.

Bio-interfacing: Investigating the interactions of DCH24C8-functionalized surfaces with biological systems. While avoiding therapeutic claims, this could involve fundamental studies on how these surfaces influence cell adhesion or protein interaction based on the ionic environment.

| Application Area | Target Ion/Molecule | Research Finding | Reference |

| Environmental Sensing | Cadmium (Cd²⁺) | PVC-based membrane sensor with a Nernstian slope of 30.0 ± 1.0 mV/decade. | acs.orgresearchgate.net |

| Nuclear Waste Remediation | Cesium (Cs⁺) | Used as an ion-selective complexant in solvent extraction systems. | osti.govirjet.net |

| Fullerene Complexation | acs.orgFullerene, acs.orgFullerene | Forms charge-transfer complexes, studied via spectrophotometry. | researchgate.netresearchgate.net |

| Potassium Ion Extraction | Potassium (K⁺) | Quantitative extraction from picric acid solutions using nitrobenzene (B124822) as a diluent. | muk.ac.ir |

Synergistic Approaches Combining Experimental and Computational Methodologies